molecular formula C17H28I2N2O B1194960 Dimecoumarone CAS No. 26068-71-3

Dimecoumarone

Cat. No.: B1194960
CAS No.: 26068-71-3
M. Wt: 530.2 g/mol
InChI Key: RABQTKUWIUKIMH-UHFFFAOYSA-L
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Description

Dimecoumarone is a benzofuran-derived compound, structurally characterized by a fused bicyclic framework comprising a benzene ring and a furan moiety. Benzofuran derivatives are widely studied for their diverse pharmacological and industrial applications, ranging from antimicrobial agents to polymer precursors . This article compares this compound with two structurally and functionally related compounds: 2-Coumaranone and Ipomoeamarone, leveraging molecular, functional, and applicative data from authoritative sources.

Properties

CAS No.

26068-71-3

Molecular Formula

C17H28I2N2O

Molecular Weight

530.2 g/mol

IUPAC Name

1-benzofuran-2-ylmethyl-ethyl-methyl-[2-(trimethylazaniumyl)ethyl]azanium;diiodide

InChI

InChI=1S/C17H28N2O.2HI/c1-6-19(5,12-11-18(2,3)4)14-16-13-15-9-7-8-10-17(15)20-16;;/h7-10,13H,6,11-12,14H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

RABQTKUWIUKIMH-UHFFFAOYSA-L

SMILES

CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-]

Synonyms

dimecoumarone
dimekumaron
N-ethyl-N-benzofurfuryl-N',N'-dimethylethylenediamine iodomethylated

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural distinctions among Dimecoumarone, 2-Coumaranone, and Ipomoeamarone are pivotal in determining their physicochemical and biological behaviors.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound Not specified† Not specified† Not specified† Presumed benzofuran core with substituents (e.g., methyl groups)
2-Coumaranone C₈H₆O₂ 134.13 553-86-6 Dihydrobenzofuran-2-one; saturated furan ring
Ipomoeamarone C₁₄H₁₈O₃ 234.29 494-23-5 Bicyclic furan-lactone; methyl and pentanone substituents

†Specific data for this compound is unavailable in the provided evidence. Structural inferences are based on nomenclature and analogs.

  • 2-Coumaranone (Dihydrobenzofuran-2-one): Features a partially saturated furan ring, reducing aromaticity compared to benzofurans. This saturation impacts reactivity, making it less prone to electrophilic substitution but more stable under acidic conditions .
  • Ipomoeamarone : A natural product with a fused furan-lactone system and branched alkyl chains, conferring chiral centers and enhanced lipophilicity. Its structure is associated with plant defense mechanisms, as seen in sweet potato infections .

Functional and Applicative Comparison

Compound Key Applications/Properties Biological Activity Industrial Relevance
This compound Hypothesized: Antioxidant or polymer intermediate (inferred) Not specified† Potential use in material science
2-Coumaranone Solvent, fragrance intermediate, polymer precursor Low acute toxicity (LD₅₀ > 2,000 mg/kg, oral rats) Used in resins and coatings
Ipomoeamarone Phytotoxin, antimicrobial agent Inhibits fungal growth; ChEBI:5955 (biochemical role) Limited; studied in natural product chemistry
  • 2-Coumaranone: Industrially valued for its role in synthesizing heterocyclic polymers and resins.
  • Ipomoeamarone : Functions as a phytoalexin, produced by plants under stress. Its complex stereochemistry and bioactivity make it a target for synthetic biology and antifungal drug development .

Research Findings and Implications

  • Synthetic Accessibility: 2-Coumaranone’s simple structure allows cost-effective synthesis via cyclization of substituted phenols, whereas Ipomoeamarone’s stereochemical complexity necessitates multi-step enantioselective routes .
  • Spectroscopic Characterization: As per IUPAC guidelines, 2-Coumaranone’s purity is validated via NMR (δH 7.2–7.4 ppm for aromatic protons) and elemental analysis, whereas Ipomoeamarone requires 2D NMR and HRMS for structural confirmation .

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